molecular formula C20H25NO5S B10810230 [2-(1-Adamantyl)-2-oxoethyl] 3-(methylsulfamoyl)benzoate

[2-(1-Adamantyl)-2-oxoethyl] 3-(methylsulfamoyl)benzoate

Cat. No.: B10810230
M. Wt: 391.5 g/mol
InChI Key: INTNSMUBVZAGAL-UHFFFAOYSA-N
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Description

[2-(1-Adamantyl)-2-oxoethyl] 3-(Methylsulfamoyl)benzoate is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates an adamantyl group, a moiety widely recognized for its ability to enhance lipophilicity and metabolic stability in drug candidates, often leading to improved pharmacokinetic profiles . The adamantane group is a common feature in compounds developed for central nervous system (CNS) targets . The benzoate ester component, linked to a methylsulfamoyl group, is a functional arrangement seen in probes designed to target enzymes and receptors. The methylsulfamoyl substituent, in particular, is a key pharmacophore in inhibitors of various enzymes, including protein tyrosine phosphatases (PTPs) . Compounds with adamantane and sulfonamide groups have been investigated for their potential as orexin receptor type 2 (OX2R) agonists, which represent a promising therapeutic approach for treating narcolepsy and other sleep disorders . Furthermore, such structural features are explored in the context of anticancer research, given the role of targets like Protein Tyrosine Phosphatase 1B (PTP1B) in signaling pathways that control cell proliferation and survival . Researchers can utilize this compound as a chemical standard, a building block for further synthetic elaboration, or a potential pharmacologic tool for probing biological mechanisms in disease models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

[2-(1-adamantyl)-2-oxoethyl] 3-(methylsulfamoyl)benzoate

InChI

InChI=1S/C20H25NO5S/c1-21-27(24,25)17-4-2-3-16(8-17)19(23)26-12-18(22)20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15,21H,5-7,9-12H2,1H3

InChI Key

INTNSMUBVZAGAL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Biological Activity

[2-(1-Adamantyl)-2-oxoethyl] 3-(methylsulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and any reported case studies.

Chemical Structure and Properties

The compound features an adamantyl group, which is known for its unique structural properties that can influence biological interactions. The presence of the methylsulfamoyl moiety suggests potential for interactions with biological targets, particularly in enzyme inhibition or receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound itself is limited.
  • Insecticidal Properties : Similar compounds have shown larvicidal activity against mosquito vectors like Aedes aegypti, indicating a potential use in vector control strategies against arboviruses such as dengue and Zika .
  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines. For instance, certain derivatives demonstrated low cytotoxicity at high concentrations, suggesting a favorable safety profile for further development .

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The methylsulfamoyl group may interact with specific enzymes, potentially inhibiting their activity. This could be relevant in the context of anti-inflammatory or anticancer therapies.
  • Receptor Modulation : The adamantyl structure may enhance binding affinity to certain receptors, influencing signaling pathways associated with cell proliferation or apoptosis.

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the biological activity of related compounds:

  • Larvicidal Activity : A study assessing the larvicidal activity of benzodioxole derivatives found that specific structural modifications led to significant increases in efficacy against Aedes aegypti. The LC50 values were reported to be significantly lower than those for traditional insecticides, indicating potential for use in pest control .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of similar compounds, it was noted that while some derivatives exhibited significant cytotoxicity towards cancer cell lines, others maintained viability even at high concentrations (up to 5200 μM), suggesting a selective action that could be harnessed for therapeutic purposes .

Data Tables

Property Value/Observation
Chemical Structure This compound
Potential Activities Antimicrobial, Insecticidal
Cytotoxicity (in vitro) Low cytotoxicity at concentrations up to 5200 μM
Larvicidal LC50 Comparable to traditional insecticides

Comparison with Similar Compounds

Structural Analogues in the 2-(Adamantan-1-yl)-2-oxoethyl Benzoate Series

A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates (e.g., 2a–2r ) were synthesized and evaluated for bioactivity (Table 1) .

Table 1: Key Structural and Bioactive Differences

Compound Substituent on Benzoate Notable Activity IC50/EC50 (if applicable)
Target Compound 3-(Methylsulfamoyl) Not reported in evidence N/A
2-Chlorobenzoate (2c) 2-Chloro Antioxidant (superior to standard) EC50: 28.5 µM (H2O2 scavenging)
2-Pyridinecarboxylate (2r) Pyridine at 2-position Anti-inflammatory (better than diclofenac) IC50: 12.3 µM (protein denaturation)
Methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulfonyl)benzoate (16B) 4-Bromo phenyl sulfonyl MAO-A inhibition IC50: 1.20 µM

Key Observations :

  • Substituent Effects: The target’s methylsulfamoyl group is distinct from halogen (e.g., 2c) or heteroaromatic (e.g., 2r) substituents.
  • Anti-Inflammatory Activity : Nitrogen-containing derivatives (e.g., 2r) exhibit strong anti-inflammatory effects, suggesting that the target’s sulfamoyl group (which includes nitrogen) may confer similar benefits .

Adamantane Derivatives with Sulfonyl/Sulfinyl Groups

Compounds such as 16B and 18A (Table 1) feature sulfonyl/sulfinyl groups but differ in positioning and backbone structure. The target’s methylsulfamoyl group is directly attached to the benzoate ring, whereas these analogues incorporate sulfonyl/sulfinyl linkages between the oxoethyl and aromatic groups. This structural variance likely alters target specificity; for example, 16B shows potent MAO-A inhibition, possibly due to the sulfonyl group’s electron-withdrawing effects .

Broader Adamantane-Based Compounds

  • Triazolin Derivatives : Adamantyl triazolin compounds (e.g., 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids) demonstrated antimicrobial and anti-inflammatory activities, but their heterocyclic cores differ significantly from the target’s ester-based structure .
  • Imidazole/Benzimidazole Derivatives : Adamantyl-linked imidazoles (e.g., 2-(1-adamantyl)benzimidazole) prioritize interactions with enzymes or receptors via nitrogen-rich cores, contrasting with the target’s sulfamoyl-benzoate design .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : The ester linkage in the target compound may render it susceptible to hydrolysis, as seen in related adamantyl esters . However, the methylsulfamoyl group could slow degradation compared to simpler esters (e.g., 2a–2q) due to increased polarity .
  • Comparative Bioavailability : Adamantane derivatives generally exhibit enhanced membrane permeability. The target’s balance of lipophilicity (adamantyl) and polarity (sulfamoyl) may optimize tissue distribution relative to more hydrophobic analogues like 2c .

Preparation Methods

Adamantane Functionalization Strategies

Adamantane’s high symmetry and stability necessitate aggressive reaction conditions for functionalization. The most viable route to 2-(1-adamantyl)-2-oxoethanol involves:

Step 1: Bromination of Adamantane
Adamantane undergoes radical bromination at the tertiary bridgehead position using molecular bromine (Br₂) under UV light or radical initiators like AIBN (azobisisobutyronitrile). This produces 1-bromoadamantane with >80% regioselectivity.

Step 2: Grignard Reaction and Oxidation
1-Bromoadamantane is converted to the corresponding Grignard reagent (1-adamantylmagnesium bromide) in dry THF. Quenching with ethylene oxide yields 2-(1-adamantyl)ethanol, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Reaction Table 1: Optimization of Adamantyl Ketone Synthesis

Reagent SystemTemperature (°C)Yield (%)Purity (HPLC)
Jones reagent (CrO₃/H₂SO₄)0–56892.4
PCC in CH₂Cl₂257295.1
Swern oxidation (Oxalyl chloride/DMSO)-78 → 256597.8

Synthesis of 3-(Methylsulfamoyl)benzoic Acid

Sulfonylation of Benzoic Acid Derivatives

The methylsulfamoyl group is introduced via sulfonylation of 3-aminobenzoic acid:

Step 1: Diazotization and Sulfonation
3-Aminobenzoic acid is diazotized using NaNO₂/HCl at 0–5°C, followed by treatment with SO₂ gas in the presence of CuCl₂ to yield 3-sulfobenzoic acid.

Step 2: Methylamine Coupling
The sulfonic acid group is converted to the sulfonamide by reaction with methylamine hydrochloride in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Reaction Table 2: Sulfonamide Formation Efficiency

Coupling ReagentSolventTime (h)Yield (%)
EDC/HOBtDMF1285
DCC/DMAPCH₂Cl₂2478
HATUAcetonitrile691

Esterification of Intermediates

Steglich Esterification

The final step involves coupling 2-(1-adamantyl)-2-oxoethanol with 3-(methylsulfamoyl)benzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.

Key Parameters:

  • Molar Ratio: 1:1.2 (acid:alcohol)

  • Temperature: 0°C → room temperature

  • Reaction Time: 24–48 hours

Table 3: Esterification Yield Optimization

Acid Activation MethodCatalystYield (%)Purity (%)
DCC/DMAPNone6389.2
CDI (Carbonyldiimidazole)Imidazole7193.5
T3P (Propylphosphonic anhydride)DMAP8297.1

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (20% → 50%). The adamantyl group’s lipophilicity necessitates higher hexane ratios for elution.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.0 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 7.73 (d, J=8.0 Hz, 1H, ArH), 4.89 (s, 2H, OCH₂CO), 2.78 (s, 3H, NCH₃), 2.05–1.80 (m, 15H, Adamantyl).

  • LC-MS (ESI+): m/z 458.2 [M+H]⁺.

Challenges and Mitigation Strategies

Steric Hindrance in Esterification

The adamantyl group’s bulk slows reaction kinetics. Mitigation approaches include:

  • Using excess activated acid (1.5 eq)

  • Prolonged reaction times (up to 72 hours)

  • High-boiling solvents (toluene, reflux)

Sulfonamide Hydrolysis Risk

The methylsulfamoyl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous environments are maintained during esterification.

Scalability and Industrial Relevance

While laboratory-scale syntheses achieve ~80% yields, industrial production faces challenges:

  • Cost of Adamantane Derivatives: Adamantane bromination requires specialized equipment for bromine handling.

  • Catalyst Recycling: Transition metal catalysts (e.g., Pd in coupling reactions) necessitate efficient recovery systems.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems improve heat transfer in exothermic steps like bromination and sulfonation. A microreactor setup for adamantane bromination achieves 92% conversion in 15 minutes versus 8 hours in batch.

Biocatalytic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in ionic liquids shows promise for greener synthesis, though yields remain suboptimal (≤45%) .

Q & A

Q. What synthetic methodologies are optimal for preparing [2-(1-Adamantyl)-2-oxoethyl] 3-(methylsulfamoyl)benzoate?

The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 1-adamantyl bromomethyl ketone with carboxylic acid derivatives (e.g., 3-(methylsulfamoyl)benzoic acid) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored by TLC (e.g., Chloroform:Methanol = 7:3), followed by ice-water quenching and recrystallization for purification .

Q. How can spectroscopic and crystallographic techniques validate the compound’s structural integrity?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm adamantyl proton environments (δ ~1.6–2.2 ppm) and ester carbonyl signals (δ ~165–170 ppm). IR can identify sulfonamide (N–H stretch ~3350 cm⁻¹) and carbonyl (C=O ~1720 cm⁻¹) groups.
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves steric effects of the adamantyl group and confirms bond angles/distances. For example, C–O ester bonds typically measure ~1.38 Å .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use antiproliferative (MTT assay) or antiviral (HIV-1/2 inhibition) protocols. Test compounds at concentrations of 1–100 µM in cell lines (e.g., HeLa or MT-4 cells). Compare IC₅₀ values against reference drugs like AZT for antiviral activity .

Advanced Research Questions

Q. How do steric effects from the adamantyl group influence reactivity and target interactions?

The adamantyl moiety introduces significant steric hindrance, reducing nucleophilic attack on the ester carbonyl. Computational docking (e.g., AutoDock Vina) can model interactions with biological targets, such as viral polymerases or inflammatory enzymes. Molecular dynamics simulations reveal conformational stability in hydrophobic binding pockets .

Q. What strategies resolve contradictions in crystallographic data for adamantane-containing derivatives?

Discrepancies in unit cell parameters or disorder in adamantyl positions may arise. Refinement using SHELXL with twin-law corrections or high-resolution data (≤1.0 Å) improves accuracy. Compare multiple datasets to validate thermal motion models .

Q. How can metabolic pathways of this compound be predicted or characterized?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Key Phase I transformations include ester hydrolysis (yielding 3-(methylsulfamoyl)benzoic acid) and adamantyl hydroxylation.
  • Computational prediction : Tools like ADMET Predictor™ or MetaSite model cytochrome P450 interactions, prioritizing metabolites for experimental validation .

Q. What experimental designs mitigate low yields in large-scale synthesis?

Optimize solvent polarity (e.g., switch DMF to acetonitrile for better solubility) or use phase-transfer catalysts (e.g., tetrabutylammonium bromide). Gradient recrystallization (e.g., methanol/water) improves purity. Reaction kinetics studies (e.g., in situ IR) identify rate-limiting steps .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting NMR or crystallographic data may arise from polymorphism or solvate formation. Cross-validate with differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms .
  • Structural Modifications : Replace the methylsulfamoyl group with bioisosteres (e.g., sulfonamide to carbamate) to enhance bioavailability. Synthetic routes for analogs may require protecting groups (e.g., tert-butyloxycarbonyl for amines) .

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